molecular formula C9H11NO3 B135038 N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide CAS No. 139356-93-7

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide

Cat. No.: B135038
CAS No.: 139356-93-7
M. Wt: 181.19 g/mol
InChI Key: HCQWQZLNOHPUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide is a chemical compound for research purposes. Structurally, it is related to a class of brominated cyclohexadienone derivatives investigated for their biological activity. Specifically, research on closely related brominated analogs, such as (3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dienyl)-acetamide isolated from the marine sponge Aplysina fulva , has demonstrated significant pharmacological potential in neuroscience research . Studies on these analogs using adult zebrafish ( Danio rerio ) models have revealed anxiolytic-like effects, which are modulated via the GABAergic system . The GABAergic system is a major target for neurological research, and these findings suggest that the structural family to which this compound belongs is of interest for investigating new nervous system pathways . Marine sponges of the genus Aplysina are a prolific source of such bioactive secondary metabolites, which are studied for their chemical defense mechanisms and potential research applications . This compound is offered exclusively for use in laboratory research.

Properties

IUPAC Name

N-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)10-9(13-2)5-3-8(12)4-6-9/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQWQZLNOHPUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(C=CC(=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568397
Record name N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139356-93-7
Record name N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hypervalent Iodine-Mediated Oxidation

In a representative procedure from the RSC supplement, PhI(OAc)₂ in hexafluoroisopropanol (HFIP) and acetonitrile (MeCN) oxidizes phenolic cyclohexenyl derivatives to dienones. For example:

  • Substrate Preparation : A tyramine-derived sulfonamide (e.g., 2a ) is treated with PhI(OAc)₂ (1.2 eq) in HFIP/MeCN (4:1) at 15°C.

  • Reaction Outcome : The cyclohexene moiety undergoes dehydrogenation to form the dienone, yielding 3j (37% after purification).

Key Variables :

  • Solvent System : HFIP enhances oxidative power by stabilizing cationic intermediates.

  • Temperature : Reactions performed at 0–15°C minimize side reactions.

  • Substrate Activation : Electron-donating groups (e.g., methoxy) on the aromatic ring accelerate oxidation.

Functionalization at the 1-Position: Methoxy and Acetamide Installation

Sequential Methoxylation and Acetylation

A two-step approach involves introducing methoxy and acetamide groups sequentially:

Step 1: Methoxylation via Nucleophilic Substitution

  • Reagents : Methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Conditions : Anhydrous DMF, 60°C, 12 hours.

  • Example : A cyclohexa-2,5-dien-4-one with a hydroxyl group at the 1-position reacts with MeI to yield the methoxy derivative.

Direct Displacement of a Leaving Group

In cases where the 1-position bears a leaving group (e.g., tosylate), a one-pot displacement strategy is feasible:

  • Leaving Group Installation : Treating a hydroxyl-substituted dienone with tosyl chloride (TsCl) in pyridine.

  • Displacement Reaction : Reacting the tosylate with sodium methoxide (for methoxy) followed by ammonium acetate (for acetamide).

Integrated Synthetic Routes from Literature

Route A: Oxidative Acetylation (Adapted from RSC Data )

  • Starting Material : N-(2-(4-Methylphenylsulfonamido)ethyl)-4-hydroxycyclohex-2-enyl)acetamide.

  • Oxidation : PhI(OAc)₂ (1.5 eq) in HFIP/MeCN (3:2), 15°C, 20 minutes.

  • Workup : Concentration under reduced pressure, purification via silica chromatography (hexane/EtOAc 7:3).

  • Yield : 37% (white solid).

Route B: Tandem Functionalization (Theoretical Proposal)

  • Cyclohexenone Synthesis : Diels-Alder reaction between sorbic acid and a dienophile.

  • Oxidation : PhI(OAc)₂ in acetic acid to form the dienone.

  • Methoxylation/Acetylation : Concurrent treatment with MeI and acetyl chloride under phase-transfer conditions.

Optimization and Challenges

Solvent Effects

  • HFIP/MeCN : Enhances oxidative power but may complicate product isolation.

  • Acetic Acid : Lower cost but risks acetylation of unintended sites.

Temperature Control

  • Low Temperatures (0–15°C) : Improve dienone stability but slow reaction kinetics.

  • Room Temperature : Increases byproduct formation due to over-oxidation.

Protecting Group Strategies

  • Silyl Ethers : Used in intermediate 11o to mask hydroxyl groups during methoxylation.

  • Fmoc Protection : Enables selective acetylation of amines in β-lactam conjugates.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct vinyl proton signals at δ 6.16–6.90 ppm (dienone).

  • IR Spectroscopy : C=O stretches at 1660–1697 cm⁻¹ (acetamide and ketone).

  • HRMS : Exact mass matching C₉H₁₁NO₃ (181.19 g/mol) .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a hydroxy derivative.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have identified N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide as a potential candidate for anticonvulsant therapies. Its structural analogs have been synthesized and evaluated for their efficacy against seizures in animal models. The compound's effectiveness was assessed using standard tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.

Table 1: Anticonvulsant Activity of Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)
This compound52.30>500>9.56
Phenytoin28.10>100>3.6
Valproic acid4857841.6

These findings indicate that the compound exhibits a significant protective index, suggesting a favorable safety profile compared to established anticonvulsants like phenytoin and valproic acid .

Antibacterial Properties

This compound has also shown promise in antibacterial applications. Research on related compounds derived from marine sources has demonstrated activity against various bacterial strains.

Table 2: Antibacterial Activity

SourceExtract TypeBacterial StrainResult
Aplysina archeriMeOH ExtractBacillus subtilisActive
Aplysina fistularisMeOH ExtractEscherichia coliActive

The antibacterial activity of these compounds suggests potential for development into therapeutic agents targeting resistant bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies reveal that modifications to the cyclohexadiene framework significantly influence both anticonvulsant and antibacterial activities.

Key Findings:

  • The presence of the methoxy group enhances solubility and bioavailability.
  • The ketone functionality contributes to binding interactions with biological targets, such as sodium channels involved in seizure activity .

Efficacy in Animal Models

In a series of experiments, this compound was administered to rats subjected to seizure induction via electroshock. The results indicated significant protection against seizures at specific dosages, demonstrating its potential as an effective anticonvulsant agent.

Development of New Antibiotics

Recent investigations into marine-derived compounds have led to the identification of several derivatives with enhanced antibacterial properties. These studies highlight the potential of this compound as a scaffold for developing new antibiotics targeting multi-drug-resistant pathogens .

Mechanism of Action

The mechanism by which N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and oxo groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Meta-Substituted Phenyl Trichloro-Acetamides ()

These compounds, such as N-(3-methylphenyl)-2,2,2-trichloro-acetamide and N-(3-chlorophenyl)-2,2,2-trichloro-acetamide, share the acetamide functional group but differ in their aromatic backbone and substituents:

Compound Backbone Substituents Crystal System Space Group Key Findings
N-(3-CH₃C₆H₄)-2,2,2-trichloro-acetamide Phenyl -CH₃ (meta), -CCl₃ Monoclinic P2₁/c Electron-donating groups enhance packing density
N-(3-ClC₆H₄)-2,2,2-trichloro-acetamide Phenyl -Cl (meta), -CCl₃ Monoclinic P2₁/c Stronger electron-withdrawing groups reduce symmetry
Target Compound Cyclohexadienyl -OCH₃ (1), =O (4), -NH-CO-CH₃ Not reported Not reported Non-aromatic backbone increases strain and alters conjugation

Key Differences :

  • Electronic Effects : The methoxy group in the target compound is electron-donating, whereas trichloro-acetamides in feature electron-withdrawing -CCl₃ groups. This difference impacts solubility, dipole moments, and intermolecular interactions .
  • Crystallography: The phenyl-based analogs exhibit monoclinic systems with P2₁/c symmetry, while the cyclohexadienyl backbone likely adopts a distinct packing arrangement due to reduced planarity.

Benzothiazole-Based Acetamides ()

The European patent highlights benzothiazole derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. These compounds differ significantly in their heterocyclic core but share the acetamide moiety:

Compound Core Structure Substituents Applications
N-(6-CF₃-benzothiazole-2-yl)-2-(3-OCH₃-Ph)-acetamide Benzothiazole -CF₃, -OCH₃ (meta) Pharmaceutical (patented)
Target Compound Cyclohexadienyl -OCH₃ (1), =O (4) Unknown

Key Differences :

  • Bioactivity : Benzothiazole derivatives are optimized for drug discovery (e.g., kinase inhibition), whereas the target compound’s biological relevance is unexplored in the evidence .

Ethyl-Linked Cyclohexadienyl Acetamide ()

The compound N-[2-(1-Methoxy-4-oxo-2,5-cyclohexadienyl)ethyl]acetamide features an ethyl spacer between the cyclohexadienyl ring and acetamide group:

Compound Structure Key Feature
Target Compound Direct linkage Shorter, more rigid
N-[2-(1-Methoxy-4-oxo-...)ethyl]acetamide Ethyl spacer Enhanced flexibility

Impact of Ethyl Spacer :

  • Steric effects may reduce crystallinity compared to the target compound.

Research Implications and Gaps

  • Crystallographic Data: No crystal parameters are reported for the target compound, limiting understanding of its solid-state behavior. Studies analogous to are needed.
  • Biological Potential: While benzothiazole acetamides are pharmaceutically relevant, the cyclohexadienyl scaffold’s bioactivity remains unexplored.

Biological Activity

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide (CAS No. 139356-93-7) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its activity against different biological targets.

Chemical Structure and Properties

This compound features a cyclohexadienyl ring with methoxy and oxo substituents, contributing to its reactivity and biological interactions. The molecular formula is C9H11NO3C_9H_{11}NO_3 with a molecular weight of approximately 181.19 g/mol .

Synthesis

The synthesis typically involves the following steps:

  • Starting Material : Cyclohexadienone is methoxylated to introduce the methoxy group.
  • Acetylation : The methoxylated cyclohexadienone undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine.
  • Reaction Conditions : Reactions are conducted under controlled temperatures and inert atmospheres to prevent side reactions.

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The methoxy and oxo groups play crucial roles in influencing the compound's reactivity, binding affinity, and overall efficacy against specific biological targets .

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of related compounds in cancer cell lines, particularly focusing on their ability to inhibit tubulin polymerization. For instance, compounds similar to this compound demonstrated significant activity in triple-negative breast cancer (TNBC) cell lines with IC50 values ranging from 23–33 nM .

CompoundCell LineIC50 (nM)Mechanism
CA-4MCF-73.9Colchicine-binding site inhibitor
9qMDA-MB-23123–33Tubulin destabilization
9hMCF-733Antiproliferative via microtubule disruption

Enzyme Interactions

The compound has been studied for its interactions with various enzymes, suggesting potential therapeutic applications. For example, it may act as an enzyme inhibitor or modulator, impacting metabolic pathways relevant to disease processes .

Case Studies

  • Anticancer Studies : A series of related compounds were evaluated for their antiproliferative activities against MCF-7 breast cancer cells. The results indicated that modifications to the structure significantly influenced their potency and mechanism of action .
  • Enzymatic Activity : Investigations into the interactions of this compound with specific enzymes have shown promise in modulating enzymatic pathways involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized via refluxing precursors with chloroacetyl chloride in triethylamine (4–6 hours, TLC monitoring), followed by recrystallization . Optimization may include solvent selection (e.g., DMF for polar intermediates), stoichiometric adjustments, or catalyst use (e.g., K₂CO₃ for deprotonation) . Yield improvements often require iterative adjustments to reaction time, temperature, and purification techniques (e.g., pet-ether vs. ethanol recrystallization).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral inconsistencies resolved?

  • Methodological Answer: Use 1^1H/13^{13}C NMR to confirm methoxy, carbonyl, and cyclohexadienyl moieties, as demonstrated for structurally similar N-(4-methoxyphenyl)acetamide (δ 3.77 ppm for OCH₃, δ 168.7 ppm for carbonyl) . IR identifies amide C=O (~1650 cm⁻¹) and ketone stretches. Discrepancies in splitting patterns (e.g., diastereotopic protons) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography . Mass spectrometry validates molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Refer to SDS guidelines for acetamide derivatives, which mandate PPE (gloves, goggles), fume hood use, and avoidance of inhalation/ingestion. For compounds with reactive ketones (e.g., 4-oxo groups), minimize exposure to moisture or reducing agents. Emergency measures include rinsing contaminated skin with water and consulting a physician .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity and mechanism of action?

  • Methodological Answer: Begin with in vitro assays (e.g., MTT for cytotoxicity ) to screen for antiproliferative effects. For mechanistic studies, employ target-based assays (e.g., enzyme inhibition kinetics) or computational docking to predict interactions with biological targets (e.g., cyclooxygenase or kinase domains). In vivo models (e.g., Wistar mice) can assess pharmacokinetics and toxicity, with dose ranges calibrated to LD₅₀ data from analogous compounds .

Q. What strategies address contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer: Replicate experiments with rigorous control of variables (solvent grade, humidity). Compare alternative routes: e.g., microwave-assisted synthesis vs. traditional reflux . Analytical HPLC or GC-MS can identify side products (e.g., unreacted chloroacetyl chloride). Purity discrepancies may arise from recrystallization solvents; test multiple solvents (ethanol, hexane) and monitor melting points .

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

  • Methodological Answer: Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and assay bioactivity changes. Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity. For cyclohexadienyl derivatives, evaluate redox behavior (e.g., cyclic voltammetry) to link 4-oxo group reactivity to antioxidant or pro-drug activation .

Q. What computational methods validate experimental data on this compound’s stability or degradation pathways?

  • Methodological Answer: Perform DFT calculations to predict hydrolysis or oxidation sites (e.g., cyclohexadienyl ring opening). MD simulations model solvent interactions affecting stability. Pair with accelerated stability testing (40°C/75% RH) and LC-MS to identify degradation products. For photodegradation, use UV-vis spectroscopy and correlate with computational excitation energies .

Q. How do researchers reconcile conflicting bioactivity data between in vitro and in vivo models?

  • Methodological Answer: Investigate bioavailability factors (e.g., plasma protein binding via equilibrium dialysis) or metabolic conversion (e.g., liver microsome assays). Use isotopic labeling (e.g., 14^{14}C-acetamide) to track metabolite formation. Adjust formulations (nanoparticles, liposomes) to enhance in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.